TC14012 Exhibits 400-Fold Higher Potency as a CXCR7 Agonist Compared to the Clinical CXCR4 Antagonist AMD3100
In a direct head-to-head comparison, TC14012 demonstrated dramatically superior potency as a CXCR7 agonist relative to AMD3100, the most widely used clinical CXCR4 antagonist. The EC50 for β-arrestin recruitment to CXCR7 was 350 nM for TC14012, compared to 140 μM for AMD3100, representing a 400-fold enhancement in potency [1]. TC14012's potency on CXCR7 is within one log of the endogenous ligand CXCL12 (EC50 = 30 nM), whereas AMD3100 is 4,600-fold weaker than CXCL12 [1]. This quantitative difference is critical for studies investigating CXCR7-mediated β-arrestin signaling.
| Evidence Dimension | CXCR7 β-arrestin recruitment (agonist activity) |
|---|---|
| Target Compound Data | EC50 = 350 nM |
| Comparator Or Baseline | AMD3100: EC50 = 140 μM; CXCL12: EC50 = 30 nM |
| Quantified Difference | TC14012 is 400-fold more potent than AMD3100; 11.7-fold less potent than CXCL12 |
| Conditions | Bioluminescence resonance energy transfer (BRET) assay in HEK293 cells expressing CXCR7 |
Why This Matters
For research on CXCR7 biology, AMD3100 cannot achieve meaningful receptor activation at physiologically tolerable concentrations, whereas TC14012 provides robust CXCR7 engagement.
- [1] Gravel S, Malouf C, Boulais PE, Berchiche YA, Oishi S, Fujii N, et al. The peptidomimetic CXCR4 antagonist TC14012 recruits beta-arrestin to CXCR7: roles of receptor domains. J Biol Chem. 2010 Dec 3;285(49):37939-43. View Source
